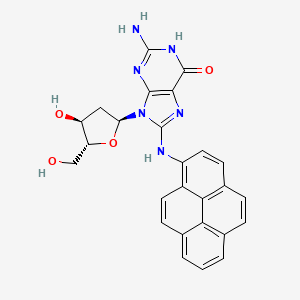

2'-Deoxy-8-(1-pyrenylamino)guanosine

Description

2'-Deoxy-8-(1-pyrenylamino)guanosine (CAS 85989-43-1, molecular formula C₂₆H₂₂N₆O₄) is a synthetic derivative of 2'-deoxyguanosine, a foundational nucleoside in DNA synthesis and pharmaceutical intermediates . The compound is modified at the 8-position of the guanine base with a 1-pyrenylamino group, introducing a bulky aromatic moiety.

Properties

Molecular Formula |

C26H22N6O4 |

|---|---|

Molecular Weight |

482.5 g/mol |

IUPAC Name |

2-amino-9-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(pyren-1-ylamino)-1H-purin-6-one |

InChI |

InChI=1S/C26H22N6O4/c27-25-30-23-22(24(35)31-25)29-26(32(23)19-10-17(34)18(11-33)36-19)28-16-9-7-14-5-4-12-2-1-3-13-6-8-15(16)21(14)20(12)13/h1-9,17-19,33-34H,10-11H2,(H,28,29)(H3,27,30,31,35)/t17-,18+,19-/m0/s1 |

InChI Key |

QBMJHUSBJZIUSS-OTWHNJEPSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2'-Deoxy-8-(1-pyrenylamino)guanosine typically follows a nucleophilic aromatic substitution (SNAr) or nucleophilic addition-elimination approach on a suitably activated guanosine derivative, often involving:

- Protection of the sugar hydroxyl groups (especially at 2', 3', and 5' positions) to prevent side reactions.

- Activation of the guanine base at the 8-position to introduce a leaving group or reactive intermediate.

- Coupling with 1-aminopyrene or a pyrenylamine derivative to install the 8-(1-pyrenylamino) substituent.

- Deprotection and purification to yield the target nucleoside.

Key Intermediates and Activation

A common intermediate for modification is 2',3',5'-tri-O-acetyl-2-fluoro-6-chloroinosine or related derivatives, which allow selective displacement of the 2-fluoro group by nucleophiles such as amines. The activation of the guanine base often involves:

- Conversion of guanosine to 2-fluoro- or 8-chloro- derivatives.

- Protection of the O6 position by Mitsunobu alkylation with acid-labile groups (e.g., trimethylsilylethyl) to prevent unwanted side reactions during fluorination or amination steps.

Nucleophilic Substitution with Pyrenylamine

The critical step is the nucleophilic displacement or addition of 1-aminopyrene at the 8-position of the guanine base. This is achieved by reacting the activated guanosine intermediate with 1-aminopyrene under controlled conditions, often in the presence of a base such as triethylamine or pyridine, at elevated temperatures (e.g., 60 °C) for extended periods (up to several days) to ensure complete substitution.

Protection and Deprotection Steps

- The sugar hydroxyl groups are initially protected as acetyl or silyl ethers (e.g., tert-butyldimethylsilyl) to avoid side reactions.

- After the amination step, these protecting groups are removed under mild conditions (e.g., ammonium hydroxide for acetyl groups or fluoride sources for silyl groups).

- The O6 protecting group is also removed during these steps to restore the natural guanine structure.

Purification and Characterization

- Purification is typically done by silica gel chromatography or HPLC.

- Characterization includes NMR (1H, 13C, 31P if phosphoramidites are involved), mass spectrometry (ESI-MS), and UV-Vis spectroscopy to confirm the presence of the pyrene moiety.

Detailed Research Findings and Data Tables

Example Synthetic Route Summary

| Step | Intermediate / Compound | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2'-Deoxyguanosine (starting material) | Protection with trimethylsilyl imidazole and trimethylsilylethanol (Mitsunobu reaction) | 88–91 | Protects O6 and sugar hydroxyls |

| 2 | 2',3',5'-tri-O-acetyl-2-fluoro-6-(trimethylsilylethyl)inosine | Diazotization with tert-butyl nitrite and pyridine·HF | 85–88 | Converts amino to fluoro group |

| 3 | 5'-O-dimethoxytrityl-2'-deoxy-2-fluoro-guanosine derivative | Dimethoxytritylation of 5'-OH | 67 | Provides handle for further reactions |

| 4 | Displacement with 1-aminopyrene (or 3-aminopropyl-tert-butyl disulfide in related studies) | Pyridine, 60 °C, 3 days | ~80 | Nucleophilic substitution at 2-fluoro or 8-chloro position |

| 5 | Deprotection of acetyl and silyl groups | Aqueous ammonium hydroxide or fluoride sources | Variable | Yields target this compound |

Note: The exact displacement with 1-aminopyrene is inferred from analogous amination reactions with other amines such as benzylamine or aminopropyl disulfides, as direct literature on pyrenylamino substitution is limited but follows similar chemistry principles.

Comparative Yields of Related Amino Substitutions on Guanosine Derivatives

Experimental Notes on Reaction Conditions

- The nucleophilic substitution reactions require prolonged heating (e.g., 60 °C for 3 days) to achieve high conversion.

- The presence of a base such as pyridine or triethylamine is critical to neutralize generated acid and promote nucleophilicity.

- Protecting groups must be carefully chosen to withstand reaction conditions and be removable without degrading the nucleoside.

- Purification steps often involve chromatography with gradients of methanol in dichloromethane or reverse-phase HPLC.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-8-(1-pyrenylamino)guanosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the pyrenylamino group or other functional groups in the molecule.

Substitution: The pyrenylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of 2’-Deoxy-8-(1-pyrenylamino)guanosine, as well as substituted compounds with different functional groups attached to the pyrenylamino moiety .

Scientific Research Applications

2’-Deoxy-8-(1-pyrenylamino)guanosine has a wide range of scientific research applications, including:

Chemistry: Used in fluorescence-based assays to study molecular interactions and dynamics.

Biology: Employed in the study of DNA damage and repair mechanisms, as well as in the detection of specific nucleic acid sequences.

Medicine: Investigated for its potential in gene mutation studies and oxidative DNA damage treatment.

Industry: Utilized in the development of diagnostic tools and biosensors

Mechanism of Action

The mechanism of action of 2’-Deoxy-8-(1-pyrenylamino)guanosine involves its incorporation into nucleic acids, where it can act as a fluorescent probe. The pyrenylamino group provides strong fluorescence, allowing researchers to monitor molecular interactions and conformational changes in real-time. The compound can also form DNA adducts, which are useful in studying DNA damage and repair pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The 8-position of deoxyguanosine is a common site for chemical modifications to modulate biological activity. Below is a comparative analysis of key analogs:

Key Observations :

- Bulky Aromatic Groups: Pyrenyl and fluorenyl substituents enhance DNA intercalation due to their planar, hydrophobic structures, whereas smaller groups like amino or imidazopyridine focus on covalent adduct formation .

- Biological Activity: The 1-pyrenylamino group’s fluorescence properties make it suitable for real-time tracking of nucleic acid interactions, unlike non-fluorescent analogs like the imidazopyridine derivative .

- Synthesis: Most 8-substituted deoxyguanosines are synthesized chemically via palladium-catalyzed cross-coupling or nucleophilic substitution, though enzymatic methods are emerging for simpler analogs like 8-oxodG .

Q & A

Q. What synthetic methodologies are employed to produce 2'-Deoxy-8-(1-pyrenylamino)guanosine for research applications?

The synthesis of pyrenyl-modified deoxyguanosine derivatives typically involves enzymatic or chemical coupling of pyrenylamine to the C8 position of 2'-deoxyguanosine. For example, engineered purine nucleoside phosphorylases (PNPs) can catalyze transglycosylation reactions to generate modified nucleosides . Chemical methods may use activated pyrenylamine derivatives (e.g., pyrenyl isothiocyanate) under controlled pH and temperature to ensure regioselective modification at the guanine C8 position. Post-synthesis purification often employs reverse-phase HPLC, with structural confirmation via NMR (e.g., ¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 260 nm for nucleosides) ensures purity.

- Spectroscopy : ¹H/¹³C NMR confirms regioselective modification (e.g., C8 pyrenylamino substitution via NOESY correlations). HRMS (ESI or MALDI-TOF) validates molecular mass (e.g., C26H25N6O7P, [M+H]⁺ = 565.17) .

- X-ray crystallography : Resolves 3D conformation of the pyrenyl-DNA adduct in solid state .

Q. How is this compound quantified in biological matrices?

Quantification often uses isotope-dilution LC-MS/MS for high sensitivity. For instance, stable isotope-labeled internal standards (e.g., ¹⁵N/¹³C-deoxyguanosine) minimize matrix effects. Solid-phase extraction (SPE) with C18 cartridges pre-concentrates samples, while LC separation on a C18 column (2.6 µm particle size) resolves the compound from interferents. Detection limits <1 fmol/µL are achievable .

Advanced Research Questions

Q. How does the pyrenylamino modification influence DNA structure and repair mechanisms?

The bulky pyrenyl group at C8 induces helical distortions, creating stable DNA adducts that mimic oxidative damage (e.g., 8-oxo-dG). These adducts are substrates for base excision repair (BER) enzymes like OGG1. Researchers use electrophoretic mobility shift assays (EMSAs) and molecular dynamics (MD) simulations to study adduct-induced duplex destabilization. For example, MD trajectories (10–100 ns) reveal stacking interactions between pyrenyl and adjacent bases, altering DNA bending and torsional flexibility .

Q. What experimental conditions affect the stability of this compound during storage and handling?

- Storage : Lyophilized powder is stable at -20°C in inert gas (argon). Solutions in DMSO or PBS (pH 7.4) degrade within 48 hours at 4°C due to hydrolysis.

- Light sensitivity : Pyrenyl derivatives are prone to photodegradation; amber vials and low-light conditions are mandatory.

- Decomposition products : LC-MS detects pyrenylamine and 8-oxo-dG as major breakdown products under oxidative conditions .

Q. How do methodological discrepancies (e.g., ELISA vs. LC-MS/MS) impact data interpretation in oxidative damage studies?

ELISA kits for 8-oxo-dG (e.g., using monoclonal antibodies) may cross-react with pyrenylamino-dG, overestimating oxidative damage. LC-MS/MS with collision-induced dissociation (CID) provides specificity by isolating precursor ions (e.g., m/z 565 → 249 for pyrenylamino-dG). Calibration with synthetic standards and spike-recovery experiments (80–120% recovery) validate accuracy. Contradictory data should be resolved by orthogonal methods (e.g., ³²P-postlabeling) .

Q. What role does this compound play in studying polymerase bypass and mutagenesis?

The pyrenyl adduct stalls replicative polymerases (e.g., Pol δ) but is bypassed by translesion synthesis (TLS) enzymes like Pol η. Researchers use primer extension assays with fluorescently labeled templates to quantify bypass efficiency. For example, Pol η incorporates dCTP opposite the adduct with >50% efficiency, inducing G→T transversions. Single-molecule FRET further visualizes real-time polymerase stalling .

Q. How can computational models predict the reactivity of this compound with reactive oxygen species (ROS)?

Density functional theory (DFT) calculates HOMO-LUMO gaps to predict sites vulnerable to oxidation (e.g., C8 position). Molecular docking with ROS (e.g., hydroxyl radicals) identifies adduct conformations prone to spiroiminodihydantoin (dSp) formation. These models align with experimental data from ESR spectroscopy and LC-MS/MS .

Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Formula | C26H25N6O7P | |

| Solubility (H2O) | <0.1 mg/mL (use DMSO/PBS) | |

| λmax (UV) | 260 nm (nucleoside), 344 nm (pyrene) | |

| Stability (lyophilized) | >24 months at -20°C |

Q. Table 2: Common Detection Methods

| Method | LOD | Advantages | Limitations |

|---|---|---|---|

| LC-MS/MS | 0.1 fmol | High specificity, isotope dilution | Expensive instrumentation |

| ELISA | 1 fmol | High throughput | Cross-reactivity with analogs |

| ³²P-Postlabeling | 0.01 fmol | Ultra-sensitive | Radioactive handling required |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.